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  • Product: Dimethylvinphos
  • CAS: 67628-93-7

Core Science & Biosynthesis

Foundational

Molecular Mechanisms of Acetylcholinesterase Inhibition by Dimethylvinphos: A Comprehensive Kinetic and Structural Analysis

Executive Summary Dimethylvinphos (DMVP) is a highly potent organophosphate (OP) insecticide. Like other compounds in its class, its primary neurotoxicological mechanism is the irreversible inhibition of acetylcholineste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethylvinphos (DMVP) is a highly potent organophosphate (OP) insecticide. Like other compounds in its class, its primary neurotoxicological mechanism is the irreversible inhibition of acetylcholinesterase (AChE)[1]. This technical whitepaper deconstructs the structural dynamics of DMVP, the triphasic kinetic pathway of AChE inhibition (binding, phosphorylation, and aging), and provides self-validating experimental frameworks for quantifying these interactions in laboratory settings.

Structural Dynamics of Dimethylvinphos

Dimethylvinphos is a dialkyl phosphate and dichlorobenzene derivative, functioning as a potent EC 3.1.1.7 (acetylcholinesterase) inhibitor[2]. Structurally, the molecule exhibits geometric isomerism due to a carbon-carbon double bond in its vinyl side chain, yielding (E)- and (Z)-stereoisomers[3]. The double bond restricts rotation, leading to distinct spatial arrangements of the chlorine atom and methyl group. In commercial synthesis and biological application, the (E)-isomer—(1Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl phosphate—is typically the dominant and more biologically active configuration[3].

The critical feature of DMVP is its highly electrophilic phosphorus center, which serves as the primary target for nucleophilic attack by the active site residues of target enzymes.

The Triphasic Mechanism of AChE Inhibition

The inhibition of AChE by DMVP is not a simple binding event; it is a complex, covalent modification that permanently disables the enzyme's ability to hydrolyze the neurotransmitter acetylcholine (ACh)[1]. This disruption leads to an excessive accumulation of ACh in cholinergic synapses, culminating in a cholinergic crisis[4]. The mechanism follows a well-defined triphasic pathway:

Phase I: Formation of the Michaelis Complex

DMVP diffuses into the narrow, 20 Å deep active site gorge of AChE. The initial interaction is a reversible Michaelis-Menten complex. The compound's dichlorophenyl moiety likely interacts with the hydrophobic residues lining the gorge, orienting the electrophilic phosphorus atom directly above the catalytic triad.

Phase II: Covalent Phosphorylation

Organophosphorus compounds act as "suicide substrates" for AChE[4]. Once oriented, the hydroxyl group of the active site serine (Ser203 in human AChE) performs a nucleophilic attack on the phosphorus atom of DMVP[1]. This reaction expels the leaving group (the chlorinated vinyl moiety) and forms a highly stable dimethylphosphorylated enzyme[4][5]. Unlike the transient acetylated intermediate formed during normal ACh hydrolysis, this phosphorylated state effectively halts catalytic turnover, rendering the enzyme non-functional[1][4].

Phase III: The "Aging" Process (Dealkylation)

The most critical phase for therapeutic intervention is "aging." The phosphorylated AChE undergoes a time-dependent, spontaneous O-dealkylation reaction[5][6]. For DMVP, one of the methyl groups attached to the phosphorus is cleaved off, leaving a negatively charged monomethylphosphoryl-enzyme complex[6].

This negative charge forms a highly stable salt bridge with the protonated histidine of the catalytic triad. This conformational lock stabilizes the phosphoryl-enzyme complex, making it completely refractory to spontaneous hydrolysis or nucleophilic attack by oxime reactivators (e.g., pralidoxime/2-PAM)[6].

Mechanism AChE Free AChE (Active Ser203) Complex Michaelis Complex (Reversible) AChE->Complex + DMVP Binding DMVP Dimethylvinphos (Electrophilic P) DMVP->Complex Phosphorylated Phosphorylated AChE (Dimethylphosphoryl) Complex->Phosphorylated Nucleophilic Attack (Leaving Group Expelled) Aged Aged AChE (Monomethylphosphoryl) Phosphorylated->Aged O-Dealkylation (Irreversible Salt Bridge) Reactivated Reactivated AChE (Functional) Phosphorylated->Reactivated Oxime Therapy (Nucleophilic Reactivation)

Figure 1: Triphasic mechanism of AChE inhibition by dimethylvinphos and subsequent aging.

Experimental Methodologies for Kinetic Profiling

To rigorously evaluate the inhibitory potency and aging kinetics of DMVP, we employ self-validating biochemical assays. As an application scientist, I emphasize that understanding the causality of the reagents is as important as the steps themselves.

Protocol 1: Modified Ellman’s Assay for Inhibition Kinetics ( IC50​ )

Causality & Logic: We utilize Ellman's method because the hydrolysis of the synthetic substrate acetylthiocholine (ATCh) yields thiocholine. Thiocholine rapidly cleaves the disulfide bond of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a stoichiometric, yellow 5-thio-2-nitrobenzoate anion. This allows for continuous, real-time spectrophotometric monitoring of enzyme activity without interrupting the reaction equilibrium.

  • Enzyme Equilibration: Dilute recombinant human AChE in 0.1 M sodium phosphate buffer (pH 8.0) containing 0.1% BSA. Note: BSA prevents the enzyme from adsorbing to the microplate walls, which would otherwise skew kinetic calculations.

  • Inhibitor Incubation: Aliquot the enzyme into a 96-well microplate. Add DMVP at varying logarithmic concentrations (e.g., 10 nM to 100 µM). Incubate at 25°C for exactly 15 minutes to allow for steady-state phosphorylation.

  • Reaction Initiation: Add a master mix containing 0.5 mM ATCh (substrate) and 0.3 mM DTNB (chromogen).

  • Spectrophotometric Readout: Immediately monitor the change in absorbance at 412 nm ( ΔA/min ) using a microplate reader for 5 minutes.

  • Data Analysis: Calculate residual activity relative to a vehicle control. Plot fractional activity vs. inhibitor concentration using non-linear regression to determine the half-maximal inhibitory concentration ( IC50​ )[4].

Workflow Step1 1. Enzyme Equilibration AChE in pH 8.0 Buffer Step2 2. Inhibitor Incubation Add DMVP (Variable Conc.) Step1->Step2 Establish Baseline Step3 3. Reaction Initiation Add ATCh + DTNB Step2->Step3 Time-dependent Inhibition Step4 4. Spectrophotometry Monitor Absorbance at 412 nm Step3->Step4 Thiocholine Release Step5 5. Kinetic Derivation Calculate ki and IC50 Step4->Step5 Non-linear Regression

Figure 2: Modified Ellman's assay workflow for determining OP inhibition kinetics.

Protocol 2: Quantification of the Aging Rate Constant ( kobs​ )

Causality & Logic: To determine the clinical window for oxime therapy, we must measure how quickly the phosphorylated enzyme transitions to the irreversible aged state. This requires isolating the inhibited enzyme from excess free inhibitor to prevent de novo phosphorylation during the reactivation phase.

  • Initial Inhibition: Incubate AChE with a concentration of DMVP equivalent to 10×IC50​ until ~80% inhibition is achieved.

  • Inhibitor Removal: Pass the reaction mixture through a Sephadex G-25 spin column pre-equilibrated with pH 8.0 buffer to remove unreacted DMVP.

  • Aging Incubation: Incubate the purified phosphorylated enzyme at 37°C.

  • Time-Course Reactivation: At defined intervals (e.g., 0, 1, 2, 4, 8 hours), extract an aliquot and treat it with 1 mM Obidoxime for 30 minutes to reactivate any non-aged enzyme.

  • Activity Measurement: Assay the aliquots using the Ellman method. The decline in reactivatable enzyme over time follows first-order kinetics, allowing the calculation of the aging half-life ( t1/2​ )[6].

Quantitative Data Summary

The potency and aging rates of organophosphorus compounds vary significantly based on their structural characteristics[5][6]. Below is a comparative summary of kinetic parameters for representative OPs to contextualize the behavior of compounds like DMVP.

Table 1: Quantitative Inhibition and Aging Parameters of Select Organophosphates

Compound Class / Specific OPTarget EnzymeInhibitory Potency ( IC50​ )Aging Half-Life ( t1/2​ )Reference
Profenofos Human AChE302 nMVariable[4]
Fenitrothion Human Serum ChE0.4 µg/mLVariable[4]
Soman (Nerve Agent) Human AChESub-nanomolarRapid (~Minutes)[6]
General OPs Human AChECompound-dependent3 to 231 hours[6]

Note: The structural characteristics of the organophosphate significantly influence aging rates; dialkyl phosphates like DMVP generally exhibit distinct dealkylation kinetics compared to phosphonates[6].

References

  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition Source: NIH[Link]

  • What is the mechanism of formation of aged acetylcholinesterase (AChE) complexes in the context of organophosphate exposure? Source: Dr.Oracle[Link]

  • Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species Source: MDPI[Link]

  • Dimethylvinphos (Ref: SD 8280) Source: AERU (Agriculture and Environment Research Unit)[Link]

  • Dimethylvinphos, (E)- | C10H10Cl3O4P | CID 12573513 Source: PubChem[Link]

Sources

Exploratory

baseline toxicity levels of dimethylvinphos in aquatic ecosystems

An In-Depth Technical Guide to the Baseline Toxicity Levels of Dimethylvinphos in Aquatic Ecosystems Executive Summary Dimethylvinphos is a synthetic organophosphate insecticide designed for contact and stomach action.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Baseline Toxicity Levels of Dimethylvinphos in Aquatic Ecosystems

Executive Summary

Dimethylvinphos is a synthetic organophosphate insecticide designed for contact and stomach action.[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] Classified under the Globally Harmonized System (GHS) as "Toxic if swallowed" and "Very toxic to aquatic life with long lasting effects," its presence in aquatic ecosystems is a significant ecotoxicological concern.[2] This guide provides a comprehensive overview of the baseline aquatic toxicity of dimethylvinphos, detailing its mechanism of action, summarizing available ecotoxicity data, and presenting standardized protocols for its assessment. Recognizing the significant gaps in publicly available data for dimethylvinphos, this document also references the well-characterized profile of dichlorvos, a structurally similar organophosphate, to illustrate key toxicological principles for this chemical class.

Part 1: The Core Toxicological Mandate of Dimethylvinphos

Dimethylvinphos, like all organophosphate insecticides, exerts its toxicity by disrupting the normal function of the nervous system. The primary molecular target is the enzyme acetylcholinesterase (AChE).

Mechanism of Action: Acetylcholinesterase Inhibition

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly hydrolyzed by AChE to terminate the signal. Dimethylvinphos acts as a "suicide substrate" for AChE. The phosphorus atom of the insecticide forms a stable covalent bond with the serine residue in the active site of the AChE enzyme, a process known as phosphorylation. This effectively inactivates the enzyme, preventing it from breaking down ACh.

The resulting accumulation of ACh in the synaptic cleft leads to continuous and excessive stimulation of cholinergic receptors, causing a state of "cholinergic crisis." In aquatic organisms, this manifests as neuromuscular paralysis, loss of equilibrium, respiratory distress, and ultimately, death.

AChE_Inhibition Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_0 Normal Synaptic Function cluster_1 Inhibition by Dimethylvinphos ACh_Released 1. Acetylcholine (ACh) is released Synaptic_Cleft Synaptic Cleft ACh_Released->Synaptic_Cleft crosses ACh_Accumulates ACh Accumulates Postsynaptic_Receptor 2. ACh binds to postsynaptic receptor Synaptic_Cleft->Postsynaptic_Receptor binds AChE_Enzyme 3. AChE hydrolyzes ACh Postsynaptic_Receptor->AChE_Enzyme ACh unbinds Signal_Termination 4. Signal terminates AChE_Enzyme->Signal_Termination leads to DMVP Dimethylvinphos (DMVP) AChE_Inhibited AChE is Phosphorylated (Inhibited) DMVP->AChE_Inhibited covalently binds Hyperstimulation Receptor Hyperstimulation ACh_Accumulates->Hyperstimulation leads to AChE_Inhibited->ACh_Accumulates causes Toxicity Paralysis & Death Hyperstimulation->Toxicity results in

Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition

Part 2: Ecotoxicological Profile and Data

A thorough environmental risk assessment relies on empirical data from standardized toxicity tests on organisms representing different trophic levels: algae (producers), invertebrates (primary consumers), and fish (secondary consumers).

Known Toxicity of Dimethylvinphos

There is a notable scarcity of publicly available, peer-reviewed aquatic toxicity data for dimethylvinphos. The most reliably cited value is for the freshwater invertebrate, Daphnia magna. This high toxicity to a keystone aquatic species underscores the chemical's GHS classification.

Trophic LevelSpeciesTest DurationEndpointValue (mg/L)ClassificationSource
Invertebrate Daphnia magna (Water Flea)48 hoursEC₅₀ (Immobilisation)0.002HighAERU[1]
Surrogate Data: Dichlorvos as a Representative Dimethyl Phosphate

Given the data gaps for dimethylvinphos, the ecotoxicological profile of dichlorvos (DDVP), another dimethyl phosphate organophosphate, provides a valuable reference point. Dichlorvos is well-studied and illustrates the expected spectrum of high toxicity for this chemical class.

Trophic LevelSpeciesTest DurationEndpointValue (mg/L)Source
Fish Pimephales promelas (Fathead Minnow)96 hoursLC₅₀0.17 - 11.1NITE[3]
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC₅₀0.53NITE[3]
Invertebrate Daphnia magna (Water Flea)48 hoursEC₅₀0.000144NITE[3]
Invertebrate (Chronic) Daphnia magna (Water Flea)21 daysNOEC (Reproduction)0.000120NITE[3]
Algae Pseudokirchneriella subcapitata72 hoursEC₅₀ (Growth Rate)87.8NITE[3]

Note: LC₅₀ (Lethal Concentration, 50%) is the concentration that kills 50% of the test population. EC₅₀ (Effective Concentration, 50%) is the concentration that causes a specified effect (e.g., immobilization, growth inhibition) in 50% of the population. NOEC (No Observed Effect Concentration) is the highest tested concentration at which no statistically significant adverse effect is observed.

Part 3: Environmental Fate and Bioaccumulation Potential

The persistence and distribution of dimethylvinphos in aquatic systems are governed by its chemical properties and environmental interactions.

  • Degradation: Organophosphates like dimethylvinphos are susceptible to degradation in water, primarily through hydrolysis and biodegradation.[3][4] Hydrolysis, the cleavage of the molecule by water, is often the dominant pathway, breaking the phosphate ester bonds. This process is typically faster in alkaline conditions (higher pH). Biodegradation by aquatic microorganisms also contributes to its breakdown.[4]

  • Bioaccumulation: Bioaccumulation refers to the uptake of a chemical by an organism from all sources (water, food) leading to a concentration in the organism that is higher than in the surrounding environment. This potential is often estimated using the octanol-water partition coefficient (Log Kₒw or LogP).

    • Dimethylvinphos has a computed LogP of 2.4.[2]

    • Substances with a LogP value between 1 and 3 are generally considered to have a low to moderate potential for bioaccumulation. This suggests that while dimethylvinphos is acutely toxic, it is less likely to persist and magnify significantly up the food chain compared to highly lipophilic compounds like DDT or PCBs. However, experimental determination of the Bioconcentration Factor (BCF) is required for a definitive assessment.[5]

Part 4: Standardized Protocols for Aquatic Toxicity Assessment

To ensure data reliability and comparability, aquatic toxicity testing must follow internationally recognized, self-validating protocols. The OECD Guidelines for the Testing of Chemicals are the global standard.

Workflow Figure 2: General Workflow for Aquatic Toxicity Testing cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exposure cluster_2 Phase 3: Observation & Data Collection cluster_3 Phase 4: Analysis A 1. Prepare Stock Solution of Dimethylvinphos B 2. Create Serial Dilutions (Test Concentrations) A->B D 4. Introduce Organisms to Test & Control Vessels B->D C 3. Acclimate Test Organisms (Fish, Daphnia, Algae) C->D E 5. Maintain Controlled Conditions (Temp, Light, pH, O₂) D->E F 6. Record Observations at Pre-defined Intervals (e.g., 24, 48, 72, 96h) E->F G Endpoints: - Mortality (Fish) - Immobilisation (Daphnia) - Growth Inhibition (Algae) F->G H 7. Statistical Analysis (e.g., Probit, Logit) G->H I 8. Determine LC₅₀/EC₅₀ with 95% Confidence Intervals H->I

Figure 2: General Workflow for Aquatic Toxicity Testing
Protocol 1: Fish, Acute Toxicity Test (Adapted from OECD TG 203)
  • Causality: This protocol determines the median lethal concentration (LC₅₀) of dimethylvinphos to fish, providing a primary indicator of its acute toxicity to aquatic vertebrates.

  • Methodology:

    • Test Species: Select a standard species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

    • Exposure: Expose groups of fish (e.g., 10 fish per group) to at least five concentrations of dimethylvinphos in a geometric series (e.g., 0.01, 0.02, 0.04, 0.08, 0.16 mg/L), plus a control group (no chemical).

    • System: Use a semi-static or flow-through system to maintain stable concentrations for the 96-hour test duration.

    • Observations: Record mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.

    • Data Analysis: Calculate the 96-hour LC₅₀ value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Daphnia sp., Acute Immobilisation Test (Adapted from OECD TG 202)
  • Causality: This test assesses the acute toxicity to aquatic invertebrates by determining the concentration that immobilizes 50% of the daphnids (EC₅₀). Daphnia are a crucial link in the aquatic food web.

  • Methodology:

    • Test Species: Use Daphnia magna or Daphnia pulex (<24 hours old).

    • Exposure: Expose groups of daphnids (e.g., 20 daphnids per group, split into 4 replicates of 5) to a range of dimethylvinphos concentrations and a control.

    • System: Conduct the test in static glass vessels for 48 hours.

    • Observations: At 24 and 48 hours, count the number of daphnids that are immobilized (i.e., not able to swim within 15 seconds after gentle agitation).

    • Data Analysis: Calculate the 48-hour EC₅₀ value and its 95% confidence limits.

Protocol 3: Alga, Growth Inhibition Test (Adapted from OECD TG 201)
  • Causality: This protocol evaluates the effect of dimethylvinphos on primary producers (algae) by measuring the inhibition of cell growth (EC₅₀). Effects at this level can disrupt the entire ecosystem's foundation.

  • Methodology:

    • Test Species: Use a standard green alga species like Pseudokirchneriella subcapitata.

    • Exposure: Inoculate a nutrient-rich medium with algal cells and expose them to a series of dimethylvinphos concentrations and a control.

    • System: Maintain cultures in flasks under constant illumination and temperature for 72 hours.

    • Observations: Measure algal biomass (e.g., using a spectrophotometer or cell counter) at 24, 48, and 72 hours.

    • Data Analysis: Calculate the 72-hour EC₅₀ based on the reduction in growth rate relative to the control.

Part 5: Analytical Methodologies for Detection

Accurate quantification of dimethylvinphos in environmental samples is essential for exposure assessment. The standard approach involves chromatographic separation followed by sensitive detection.

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) is typically used to isolate and concentrate the pesticide from water samples.

  • Analysis:

    • Gas Chromatography (GC): GC is well-suited for analyzing volatile and semi-volatile organophosphates. A Flame Photometric Detector (FPD) is highly selective and sensitive for phosphorus-containing compounds, making it an excellent choice for this analysis.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and specificity, allowing for the detection of trace levels of the parent compound and its degradation products.

Conclusion and Future Directions

Dimethylvinphos is an organophosphate insecticide with a high acute toxicity profile for aquatic life, as evidenced by its GHS classification and the empirically determined toxicity to Daphnia magna. Its primary mechanism of action, the irreversible inhibition of acetylcholinesterase, is well-understood and drives its potent neurotoxic effects.

However, a critical review of the available literature reveals significant data gaps, particularly concerning its acute toxicity to fish and algae, and chronic toxicity across all trophic levels. This lack of data prevents a complete and robust environmental risk assessment.

Future research should prioritize:

  • Empirical Testing: Conducting standardized OECD guideline tests to determine the 96-hour LC₅₀ for a relevant fish species and the 72-hour EC₅₀ for a standard algal species.

  • Chronic Studies: Performing long-term studies, such as the fish early-life stage test (OECD TG 210) and the Daphnia magna reproduction test (OECD TG 211), to establish reliable No Observed Effect Concentrations (NOEC).

  • Bioconcentration Studies: Experimentally determining the Bioconcentration Factor (BCF) in fish (OECD TG 305) to validate the potential inferred from its LogP value.

Closing these data gaps is imperative for regulators and environmental scientists to accurately model the fate and effects of dimethylvinphos in aquatic ecosystems and to establish science-based water quality guidelines.

References

  • AERU. (2026, February 3). Dimethylvinphos (Ref: SD 8280). Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

  • National Institute of Technology and Evaluation (NITE), Japan. HAZARD ASSESSMENT REPORT: Dimethyl 2,2-dichlorovinyl phosphate (Dichlorvos). [Link]

  • National Institute of Technology and Evaluation (NITE), Japan. Evaluation of Bioconcentration Factors by Category Approach for Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethylvinphos. PubChem Compound Database. [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). KABAM Version 1.0 User's Guide and Technical Documentation - Appendix F. [Link]

  • ECETOC. (2011, May 15). Persistent chemicals and water resources protection. [Link]

  • ResearchGate. (2024, April 10). Evaluation of the Degradation Performance of Pharmaceuticals in Environmental Water by Multi-wavelength UV Irradiation and the Estimation of their Degradation Pathways. [Link]

  • Pavan, M., et al. (2022). Predicting the Bioconcentration Factor in Fish from Molecular Structures. International Journal of Molecular Sciences, 23(19), 11681. [Link]

  • ResearchGate. (2026, February 3). Sensitivity differences among seven algal species to 12 herbicides with various modes of action. [Link]

  • Sumitomo Chemical. (2008). Ecotoxicological Risk Assessment of Pesticides in Aquatic Ecosystems. Sumitomo Kagaku. [Link]

  • Organisation for Economic Co-operation and Development (OECD). Chemical - Canadian Categorization Results. [Link]

  • U.S. Environmental Protection Agency. (2007, October 15). Ecological Effects Test Guidelines OCSPP 850.1730: Fish Bioconcentration Factor (BCF). [Link]

  • ResearchGate. (n.d.). A Study of the Degradation of Organophosphorus Pesticides in River Waters and the Identification of Their Degradation Products by Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). TABLE 6 .2 Bioconcentration Factor (BCF) Values Predicted from log K ow.... [Link]

  • Jiang, J., et al. (2021). Emerging Technologies for Degradation of Dichlorvos: A Review. International Journal of Molecular Sciences, 22(11), 5816. [Link]

  • ResearchGate. (2026, February 13). Degradation and Removal Methods for Perfluoroalkyl and Polyfluoroalkyl Substances in Water. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analysis of Dimethylvinphos Residue by GC-MS/MS

Abstract This document provides a comprehensive and technically detailed guide for the determination of dimethylvinphos pesticide residues in complex matrices, particularly fruits and vegetables, using Gas Chromatography...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive and technically detailed guide for the determination of dimethylvinphos pesticide residues in complex matrices, particularly fruits and vegetables, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol is built upon the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation methodology, ensuring high-throughput and reliable results. This guide is intended for researchers, analytical scientists, and professionals in drug development and food safety, offering not just a procedural outline but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Challenge of Dimethylvinphos

Dimethylvinphos is an organophosphorus insecticide used to control a range of pests on various agricultural commodities.[1] Its presence as a residue in food products is a significant concern for consumer safety, necessitating robust and sensitive analytical methods for its detection and quantification. The chemical structure of dimethylvinphos, characterized by a phosphate ester group, makes it amenable to analysis by gas chromatography. However, the complexity of food matrices requires an efficient sample preparation technique to minimize interferences and ensure accurate results.

This application note details a validated GC-MS/MS protocol for dimethylvinphos analysis, emphasizing the QuEChERS sample preparation method. The QuEChERS approach has revolutionized pesticide residue analysis by offering a streamlined and cost-effective alternative to traditional extraction methods.[2]

The QuEChERS-Based Sample Preparation: A Step-by-Step Rationale

The QuEChERS method is a two-step process involving an initial extraction and partitioning, followed by a dispersive solid-phase extraction (d-SPE) cleanup. This approach is designed to efficiently extract a broad range of pesticides while removing a significant portion of matrix co-extractives.[3]

Step 1: Acetonitrile Extraction and Salting-Out

The first step involves the extraction of the homogenized sample with acetonitrile, followed by the addition of salts to induce phase separation.

Rationale:

  • Acetonitrile as the Extraction Solvent: Acetonitrile is selected for its ability to efficiently extract a wide range of pesticides, including the moderately polar dimethylvinphos. It is also miscible with water, allowing for a single-phase extraction from the aqueous component of the sample. Crucially, it is less effective at co-extracting non-polar interferences like lipids and waxes compared to other solvents, simplifying the subsequent cleanup step.

  • Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl): The addition of anhydrous MgSO₄ serves a dual purpose: it absorbs excess water from the sample, promoting the partitioning of pesticides into the acetonitrile layer, and it facilitates the separation of the acetonitrile and aqueous layers. Sodium chloride (NaCl) further enhances the partitioning of pesticides into the acetonitrile by increasing the ionic strength of the aqueous phase, a phenomenon known as the "salting-out" effect.

  • Buffering (Optional but Recommended): Depending on the specific QuEChERS method (e.g., AOAC or EN versions), buffering salts like sodium acetate or citrate are included to maintain a stable pH. This is important for pesticides that are susceptible to degradation at extreme pH values. For general multi-residue screening, buffering is a good practice to ensure the stability of a wide range of analytes.

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

An aliquot of the acetonitrile extract is then subjected to a cleanup step using a mixture of sorbents.

Rationale for Sorbent Selection:

  • Primary Secondary Amine (PSA): This is the most common sorbent used in QuEChERS for the removal of polar interferences such as organic acids, fatty acids, and some sugars.[4] PSA acts as a weak anion exchanger, effectively binding to these acidic and polar matrix components.

  • Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments, such as chlorophyll and carotenoids, which are prevalent in green leafy vegetables.[4] However, GCB can also retain planar pesticides, so its use should be carefully considered based on the analyte of interest and the sample matrix. For dimethylvinphos, which is not a planar molecule, the risk of retention is lower.

  • C18 (Octadecylsilane): This sorbent is used to remove non-polar interferences, such as lipids and waxes. For matrices with high fat content, the inclusion of C18 is beneficial.

For the analysis of dimethylvinphos in most fruits and vegetables, a combination of PSA and anhydrous MgSO₄ is generally sufficient. For highly pigmented matrices like spinach, a small amount of GCB may be added.

Experimental Workflow

The following diagram illustrates the complete workflow from sample homogenization to GC-MS/MS analysis.

Caption: QuEChERS workflow for dimethylvinphos analysis.

Detailed Protocol

Reagents and Materials
  • Acetonitrile (HPLC or pesticide residue grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) (optional, for pigmented matrices)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • Vortex mixer

  • Centrifuge

Sample Preparation Protocol
  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For samples with low water content, it may be necessary to add a small amount of water to achieve a consistent homogenate.

  • Extraction:

    • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 6 g of anhydrous MgSO₄ and 1.5 g of NaCl).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • For highly pigmented samples, use a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant into a GC vial.

    • The extract is now ready for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

The high selectivity and sensitivity of tandem mass spectrometry make it the ideal technique for the trace-level quantification of pesticide residues in complex matrices.

Instrument Parameters

The following table provides typical GC-MS/MS parameters for the analysis of dimethylvinphos. It is important to note that these parameters may require optimization for different instrument models.

ParameterSettingRationale
Gas Chromatograph (GC)
Injection Volume1-2 µLA small injection volume minimizes the introduction of non-volatile matrix components into the GC system, prolonging column and instrument life.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Injection ModeSplitlessMaximizes the transfer of the analyte onto the column, which is essential for trace-level analysis.
Carrier GasHelium at a constant flow of 1.0-1.2 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)A mid-polarity column provides good separation for a wide range of pesticides, including organophosphorus compounds like dimethylvinphos.
Oven Temperature ProgramInitial 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold 5 min)The temperature program is optimized to achieve good separation of the target analyte from matrix interferences while minimizing the analysis time.
Mass Spectrometer (MS/MS)
Ionization ModeElectron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are essential for identification and quantification.
Ion Source Temperature230 °CAn optimized ion source temperature enhances the formation of the desired precursor ions and minimizes contamination.
Quadrupole Temperature150 °CMaintaining a stable quadrupole temperature ensures consistent mass analysis.
Acquisition ModeMultiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise.
Dimethylvinphos MRM Transitions

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The following transitions are recommended for dimethylvinphos. It is highly recommended to optimize the collision energies on the specific instrument being used.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
330.9127.010015-25 (Optimize)Quantifier
330.9170.010010-20 (Optimize)Qualifier
330.9295.91005-15 (Optimize)Qualifier

Rationale for MRM: The precursor ion (m/z 330.9) corresponds to the molecular ion of dimethylvinphos. In the collision cell of the mass spectrometer, this ion is fragmented to produce characteristic product ions. The most intense and stable product ion is typically chosen for quantification (quantifier), while other product ions (qualifiers) are used for confirmation of the analyte's identity. The ratio of the quantifier to the qualifier ions should remain constant across different concentrations and samples.

Method Validation and Performance

To ensure the reliability of the analytical results, the method should be validated according to established guidelines, such as those provided by SANTE/12682/2019.[5]

Validation Parameters

The following parameters should be assessed during method validation:

  • Linearity: The method should demonstrate a linear response over a defined concentration range. This is typically assessed by analyzing a series of matrix-matched calibration standards and evaluating the coefficient of determination (R²), which should be >0.99.

  • Recovery: The accuracy of the method is determined by recovery experiments, where a blank matrix is spiked with a known concentration of the analyte and taken through the entire analytical procedure. For pesticide residue analysis, mean recoveries are generally expected to be within the range of 70-120%.[6]

  • Precision: The precision of the method is expressed as the relative standard deviation (RSD) of replicate measurements. The RSD should typically be ≤ 20%.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.

Typical Performance Data

While specific performance data will vary between laboratories and instruments, the QuEChERS-GC-MS/MS method for dimethylvinphos is expected to achieve the following performance characteristics:

ParameterTypical Value
Linearity (R²)> 0.99
Recovery (%)80 - 110
Precision (RSD, %)< 15
Limit of Quantification≤ 0.01 mg/kg

Conclusion: A Self-Validating System for Trustworthy Results

The GC-MS/MS protocol detailed in this application note provides a robust and reliable method for the determination of dimethylvinphos residues in fruits and vegetables. The integration of the QuEChERS sample preparation technique ensures high-throughput analysis without compromising data quality. By understanding the scientific principles behind each step, from solvent selection to MRM optimization, analytical scientists can confidently implement and adapt this protocol for their specific needs. The inherent selectivity of MRM, combined with the comprehensive cleanup of the QuEChERS method, creates a self-validating system that consistently delivers trustworthy and defensible results, which are crucial for ensuring food safety and regulatory compliance.

References

  • European Commission. (2019). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/12682/2019).
  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • Lehotay, S. J. (2007). Quick, easy, cheap, effective, rugged, and safe approach for determining pesticide residues. In Pesticide Protocols (pp. 239-261). Humana Press.
  • Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]

  • Restek. (2018, May 17). How to Choose the Right dSPE for QuEChERS [Video]. YouTube. [Link]

  • Waters Corporation. (n.d.). Determination of Pesticide Residues in Cucumber Using GC-MS/MS With APGC™ After Extraction and Clean-up Using QuEChERS. Retrieved from [Link]

  • Shimadzu. (n.d.). Automatic Optimization of Transitions and Collision Energies. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE and QuEChERS – Method Development. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylvinphos. Retrieved from [Link]

  • AERU. (n.d.). Dimethylvinphos (Ref: SD 8280). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Dimethylvinphos LC-MS/MS Analysis

Welcome to the technical support center for the LC-MS/MS analysis of dimethylvinphos. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS/MS analysis of dimethylvinphos. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects. Here, we provide in-depth, field-proven insights and practical solutions in a direct question-and-answer format to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Matrix Effects

Q1: What are matrix effects in the context of dimethylvinphos LC-MS/MS analysis, and why are they a problem?

A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is dimethylvinphos.[1][2] Matrix effects are the alteration of the ionization efficiency of dimethylvinphos caused by these co-eluting components from the sample matrix.[3][4] This interference is particularly prominent with soft ionization techniques like electrospray ionization (ESI), which is commonly used for pesticide analysis.[2][5]

The two primary manifestations of matrix effects are:

  • Ion Suppression: This is a reduction in the analyte signal. It's the more common effect and occurs when matrix components compete with dimethylvinphos for charge in the ESI source, alter the properties of the spray droplets (like viscosity or surface tension), or neutralize the charged analyte.[1][5][6][7]

  • Ion Enhancement: This is an increase in the analyte signal, which can be caused by certain matrix components that improve the ionization efficiency of dimethylvinphos.[5][7]

These effects are problematic because they can lead to significant errors in quantification, such as underestimation or overestimation of the dimethylvinphos concentration.[1] This can result in poor accuracy, reproducibility, and altered limits of detection (LOD) and quantification (LOQ), ultimately compromising the integrity of your data.[1][7]

Q2: My dimethylvinphos peak area is inconsistent across different samples, even at the same spiked concentration. Could this be a matrix effect?

A2: Yes, inconsistent peak areas are a classic symptom of variable matrix effects. Different sample matrices (e.g., spinach vs. avocado) or even variations within the same matrix type can lead to different degrees of ion suppression or enhancement.[5][8] For instance, complex matrices like herbs, spices, and fatty foods are notorious for causing significant matrix effects due to co-extracted substances like pigments (chlorophyll), lipids, and essential oils.[5] If your sample preparation is not effectively removing these interferences, or if your chromatographic method does not separate them from the dimethylvinphos peak, you will likely observe inconsistent analytical results.

Section 2: Identifying and Quantifying Matrix Effects

Q3: How can I definitively determine if my dimethylvinphos analysis is being affected by matrix effects?

A3: There are two primary methods to assess the presence and magnitude of matrix effects in your assay:

  • Post-Extraction Spike Comparison: This is a quantitative approach to measure the matrix effect. You compare the signal response of an analyte spiked into a blank matrix extract (that has gone through the entire sample preparation process) with the response of the analyte in a pure solvent standard at the same concentration.[9]

    The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

    • Generally, ME values between 80% and 120% are considered acceptable, but this can depend on the specific method requirements and regulatory guidelines.[8]

  • Post-Column Infusion: This is a qualitative technique that helps identify at which retention times matrix effects are most pronounced. A solution of dimethylvinphos is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column. A stable signal for dimethylvinphos will be observed until components from the matrix elute from the column and cause a drop (suppression) or rise (enhancement) in the signal.[5][9] This provides a "map" of suppression/enhancement zones across your chromatogram, allowing you to see if your dimethylvinphos retention time falls within one of these zones.

Section 3: Mitigation Strategies & Troubleshooting Workflows

A systematic approach is crucial for effectively troubleshooting and mitigating matrix effects. The following workflow illustrates the decision-making process.

Troubleshooting_Workflow cluster_optimization If Sample Prep is Insufficient start Start: Inaccurate or Irreproducible Results assess_me Assess Matrix Effect (ME) (Post-Extraction Spike) start->assess_me is_me_significant Is ME Significant? (e.g., <80% or >120%) assess_me->is_me_significant optimize_sample_prep Optimize Sample Preparation is_me_significant->optimize_sample_prep Yes end_ok Method Acceptable is_me_significant->end_ok No dilution Strategy 1: Dilute Extract optimize_sample_prep->dilution cleanup Strategy 2: Enhance Cleanup (dSPE Sorbent Selection) optimize_sample_prep->cleanup dilution->assess_me Re-assess cleanup->assess_me Re-assess optimize_chromatography Optimize Chromatography cleanup->optimize_chromatography gradient Adjust Gradient Profile optimize_chromatography->gradient column Change Column Chemistry optimize_chromatography->column compensate Compensate for ME optimize_chromatography->compensate gradient->assess_me Re-assess column->assess_me Re-assess mmc Use Matrix-Matched Calibration compensate->mmc sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) compensate->sil_is mmc->end_ok sil_is->end_ok end_nok Further Optimization Needed

Caption: Systematic workflow for troubleshooting matrix effects.

Q4: My sample matrix is very complex. How can I improve my sample preparation to reduce interferences for dimethylvinphos analysis?

A4: For complex matrices, a robust sample preparation protocol is your first and most critical line of defense. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for pesticide residue analysis, including organophosphates like dimethylvinphos.[10][11][12]

The key to success with QuEChERS lies in the second step, dispersive solid-phase extraction (dSPE), which cleans the extract. The choice of dSPE sorbent is critical and should be tailored to your matrix:

  • Primary Secondary Amine (PSA): Excellent for removing organic acids, sugars, and some fatty acids. This is a common sorbent for many fruit and vegetable matrices.[5]

  • C18 (Octadecylsilane): Effective for removing non-polar interferences, particularly lipids and fats. This is essential for fatty matrices like avocado or nuts.[5][13]

  • Graphitized Carbon Black (GCB): Highly effective at removing pigments like chlorophyll and carotenoids, as well as sterols.[5] However, it must be used with caution as it can also remove planar pesticides. Dimethylvinphos is not a planar molecule, so GCB can be a good option for highly pigmented matrices like spinach.

Table 1: Recommended dSPE Sorbents for Different Matrix Types

Matrix TypeKey InterferencesPrimary Sorbent(s)
High Water Content (e.g., cucumber, tomato)Sugars, Organic AcidsPSA
High Fat/Lipid (e.g., avocado, olive oil)Lipids, Fatty AcidsPSA + C18
Highly Pigmented (e.g., spinach, herbs)Chlorophyll, CarotenoidsPSA + GCB
Dry/Complex (e.g., spices, tea)Pigments, Essential Oils, LipidsPSA + C18 + GCB

Q5: I've tried to optimize my dSPE cleanup, but I still see significant ion suppression. What's my next step?

A5: If enhanced cleanup is insufficient, consider these powerful strategies:

  • Sample Dilution: This is a surprisingly simple and effective method to reduce matrix effects.[8][14] By diluting your final QuEChERS extract (e.g., 5-fold or 10-fold) with the initial mobile phase or a suitable solvent, you decrease the concentration of co-eluting matrix components while often keeping the dimethylvinphos concentration well above the instrument's limit of quantification.[8][14] The trade-off is a potential loss in sensitivity, but modern LC-MS/MS systems are often sensitive enough to accommodate this.

  • Chromatographic Separation: If dilution isn't an option due to sensitivity requirements, focus on your LC method. The goal is to chromatographically separate the dimethylvinphos peak from the regions of ion suppression identified by post-column infusion.

    • Modify the Gradient: Adjusting the gradient slope or starting conditions can alter the elution profile of matrix components relative to your analyte.[5][15]

    • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase (e.g., a Phenyl-Hexyl or a polar-embedded phase) to provide a different selectivity for both dimethylvinphos and the interfering matrix components.[16]

Section 4: Calibration and Compensation Strategies

Q6: I cannot completely eliminate the matrix effect. How can I still achieve accurate quantification?

A6: When matrix effects cannot be eliminated, the focus shifts to compensation. The goal is to ensure that your calibration standards experience the same matrix effects as your samples.

  • Matrix-Matched Calibration: This is the most common and practical approach. Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract that has been processed through the exact same sample preparation procedure as your unknown samples.[5][17][18] This way, the standards and the samples are affected by the same degree of ion suppression or enhancement, leading to more accurate quantification.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for quantitative LC-MS/MS analysis.[19][20] A SIL-IS for dimethylvinphos (e.g., dimethylvinphos-d6) is a version of the molecule where some atoms have been replaced with their heavy isotopes (e.g., deuterium). This standard is chemically identical to the analyte and will co-elute with it, experiencing the exact same matrix effects and any variability in sample preparation or injection volume.[19][20][21] Because the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, the ratio of their peak areas is used for quantification. This approach effectively cancels out signal fluctuations caused by matrix effects.[21] The main limitation is the availability and cost of specific SIL-IS.[19]

Experimental Protocols
Protocol 1: Modified QuEChERS Extraction and dSPE Cleanup

This protocol is a general guideline and should be optimized for your specific matrix.

QuEChERS_Protocol cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE (dSPE) Cleanup cluster_final Step 3: Final Preparation homogenize 1. Homogenize 10-15g of sample. weigh 2. Weigh 10g into a 50mL centrifuge tube. homogenize->weigh add_h2o 3. For dry samples (e.g., spices), add 10mL of water and hydrate. weigh->add_h2o add_acn 4. Add 10mL of Acetonitrile (ACN). add_h2o->add_acn add_salts 5. Add QuEChERS extraction salts (e.g., MgSO4, NaCl, Na-citrates). add_acn->add_salts shake_centrifuge 6. Shake vigorously for 1 min, then centrifuge at >3000g for 5 min. add_salts->shake_centrifuge transfer 7. Transfer 1mL of the ACN supernatant to a 2mL dSPE tube. shake_centrifuge->transfer dspe_tube dSPE tube contains MgSO4 and selected sorbents (PSA, C18, GCB). shake_centrifuge2 8. Shake for 30s, then centrifuge at >3000g for 5 min. transfer->shake_centrifuge2 filter_vial 9. Filter the supernatant through a 0.22µm filter into an LC vial. shake_centrifuge2->filter_vial analysis 10. Analyze by LC-MS/MS. filter_vial->analysis

Caption: QuEChERS sample preparation workflow.

References
  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026, February 17). Separation Science.
  • Le, A., & Lee, S. (2015, January 25). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • A Comparative Guide to Method Validation for Pesticide Residue Analysis in Cucumber: LC. (n.d.). Benchchem.
  • Zhang, K. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub.
  • Saitoh, T., et al. (n.d.). Addressing Matrix Effects in Pesticides and their Transformation Product Analysis Using LC-Positive-Electronspray-MS/MS. J-Stage.
  • Van De Steene, J. C., & Lambert, W. E. (2006, November 15). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent.
  • Jafari, M., et al. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc..
  • Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. (n.d.). University of Almeria.
  • Matsuoka, T., Akiyama, Y., & Mitsuhashi, T. (n.d.). Validation Study on a Multi-Residue Method for Determination of Pesticides in Agricultural Products by LC-MS/MS. J-Stage.
  • Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator. (2022, November 17). MDPI.
  • Li, W., et al. (2024, April 05). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis.
  • Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. (n.d.). ResearchGate.
  • QuEChERS Method for Pesticide Residue Analysis. (n.d.). Sigma-Aldrich.
  • Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. (n.d.). Waters.
  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. (n.d.). PMC.
  • Reduction of Matrix Effects with the Agilent 1200 Infinity Series Online SPE Solution. (2014, December 1). Agilent.
  • Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. (2006, May 26). Ministry of Health, Labour and Welfare, Japan.
  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020, October 20). Restek Resource Hub.
  • LCMS Troubleshooting Tips. (n.d.). Shimadzu.
  • About the method - QuEChERS. (n.d.). QuEChERS.com.
  • QuEChERS sample preparation for determination of pesticides and other organic residues in environmental matrices. (n.d.). IRIS-AperTO.
  • Stable Isotope Labeled Compounds. (n.d.). Alta Scientific.
  • Kowalski, J., et al. (n.d.). A Comprehensive Approach to Pesticide Residue Monitoring, Including Non-target Analysis, for Fruits, Vegetables, and Nuts, Using QuEChERS, LC-MS/MS, and GCxGC-TOFMS. Gcms.cz.
  • Multiresidue Method using QuEChERS followed by GC-QqQ/MS/MS and LC-QqQ/MS/MS for Fruits and Vegetables. (n.d.). eurl-pesticides.eu.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). American Pharmaceutical Review.
  • Malachová, A., et al. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC.
  • Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. (2025, September 10). Request PDF - ResearchGate.
  • LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (n.d.). ResearchGate.
  • Stokvis, E., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
  • Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. (2018, March 8). ResearchGate.
  • Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. (n.d.). CABI Digital Library.
  • Mastovska, K. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
  • Mettler-Altmann, T., et al. (2015, May 25). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate.
  • dimethylvinphos(E). (n.d.). NIST WebBook.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in Dimethylvinphos GC-MS Detection

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the gas chromatography-ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of dimethylvinphos. This resource provides in-depth technical guidance in a direct question-and-answer format, moving from common, easily addressable problems to more complex, systemic issues.

Understanding Peak Tailing in the Context of Dimethylvinphos

Peak tailing in gas chromatography is observed as an asymmetry in the chromatographic peak, where the latter half of the peak is broader than the front half. For active compounds like organophosphorus pesticides, including dimethylvinphos, this is a common and frustrating issue. It can lead to inaccurate quantification, reduced resolution, and decreased sensitivity.[1][2][3] The primary cause of peak tailing for these compounds is often unwanted interactions with active sites within the GC system.[4][5][6] These active sites can be exposed silanol groups on glass surfaces or metal ions in the inlet, column, or even the MS source.

Frequently Asked Questions (FAQs)

Q1: My dimethylvinphos peak is tailing. What is the most likely cause?

A1: The most common culprit for peak tailing of active compounds like dimethylvinphos is the presence of active sites within the GC system.[4][5][6] These are locations where your analyte can have secondary, undesirable interactions, causing a portion of the molecules to be retained longer than the bulk, resulting in a "tail."

Primary Suspects for Active Sites:

  • GC Inlet Liner: The liner is the first point of contact for your sample in the hot inlet. Any activity here has a significant impact.[4][7]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.[8][9]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol groups on the fused silica tubing.[2][10]

Q2: How do I systematically troubleshoot peak tailing for dimethylvinphos?

A2: A systematic approach is crucial to efficiently identify and resolve the issue.[11][12] Start with the easiest and most common fixes first.

Here is a logical troubleshooting workflow:

Troubleshooting_Workflow start Start: Dimethylvinphos Peak Tailing Observed inlet_maintenance Step 1: Inlet Maintenance - Replace liner and septum - Clean the inlet start->inlet_maintenance column_maintenance Step 2: Column Maintenance - Trim 10-20 cm from the front of the column inlet_maintenance->column_maintenance If tailing persists resolved Issue Resolved inlet_maintenance->resolved If tailing is resolved method_optimization Step 3: Method Parameter Optimization - Check inlet temperature - Verify carrier gas flow rate column_maintenance->method_optimization If tailing persists column_maintenance->resolved If tailing is resolved system_check Step 4: System-Wide Checks - Perform a leak check - Evaluate sample preparation method_optimization->system_check If tailing persists method_optimization->resolved If tailing is resolved advanced_troubleshooting Step 5: Advanced Troubleshooting - Consider a new column - Investigate MS source contamination system_check->advanced_troubleshooting If tailing persists system_check->resolved If tailing is resolved advanced_troubleshooting->resolved If tailing is resolved

Caption: Logical troubleshooting workflow for peak tailing.

In-Depth Troubleshooting Guides

Q3: How do I resolve peak tailing caused by active sites in the GC inlet?

A3: The inlet is a high-temperature environment where active compounds are susceptible to interaction and degradation.[13] Therefore, proper maintenance and selection of inlet components are critical.

Step-by-Step Inlet Maintenance Protocol:

  • Cool Down: Ensure the GC inlet temperature is at a safe level (below 50 °C).

  • Depressurize: Turn off the carrier gas flow to the inlet.

  • Remove Old Components: Loosen the septum nut and remove the old septum and liner. Use tweezers to carefully remove the liner.

  • Inspect and Clean: Visually inspect the inlet for any residue or septum particles. If necessary, clean the inlet with appropriate solvents (e.g., methanol, acetone) using a lint-free swab.

  • Install New Components:

    • Liner Selection: For active compounds like dimethylvinphos, always use a deactivated (silanized) liner .[4][14] A liner with a small amount of deactivated glass wool can aid in sample volatilization and protect the column from non-volatile residues.[15] However, be aware that glass wool can also be a source of activity if not properly deactivated.[7][16]

    • Septum Selection: Use a high-quality, low-bleed septum to avoid contamination.

  • Reassemble and Pressurize: Install the new liner and septum, tighten the septum nut (do not overtighten), and restore the carrier gas flow.

  • Leak Check: Perform an electronic leak check to ensure all connections are secure.

  • Conditioning: Condition the new septum and liner by heating the inlet to your method temperature for a short period before running samples.

Data-Driven Impact of Liner Deactivation:

Liner TypeAnalyte (and its nature)Tailing Factor (Asymmetry)Observations
Standard Non-DeactivatedDimethylvinphos (Polar, Active)> 2.0Severe tailing, reduced peak height.
Deactivated (Silanized) Dimethylvinphos (Polar, Active) 1.0 - 1.2 Symmetrical, sharp peak.
Standard Non-DeactivatedTridecane (Non-polar)1.1Minimal tailing.
Deactivated (Silanized)Tridecane (Non-polar)1.0Symmetrical peak.
Q4: Peak tailing persists after inlet maintenance. What's the next step?

A4: If inlet maintenance does not resolve the issue, the problem likely lies further down the sample path, with the analytical column being the next logical focus. Contamination or degradation of the column's stationary phase is a common cause of peak shape issues for active compounds.[2][8]

Column Maintenance: Trimming the Column

Trimming a small portion (10-20 cm) from the front of the column can remove the section where non-volatile residues and contaminants accumulate, restoring performance.[1][3]

Protocol for Column Trimming:

  • Cool Down: Ensure the oven and inlet are cool.

  • Depressurize: Turn off the carrier gas.

  • Disconnect: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a specialized column cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column. A poor cut can itself cause peak tailing, so ensure the cut is at a 90-degree angle.[1][17]

  • Reinstall: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.[1][17]

  • Pressurize and Leak Check: Restore carrier gas flow and perform a leak check.

  • Condition: Briefly condition the column at a moderate temperature to ensure a stable baseline.

Q5: My dimethylvinphos peak is still tailing after inlet and column maintenance. Could my GC method parameters be the cause?

A5: Yes, suboptimal method parameters can contribute to poor peak shape. The two most critical parameters to evaluate are the inlet temperature and the carrier gas flow rate.

  • Inlet Temperature: The inlet temperature must be high enough to ensure the complete and rapid volatilization of dimethylvinphos.[18] However, excessively high temperatures can cause thermal degradation of thermally labile pesticides.[13][19] For many organophosphorus pesticides, an inlet temperature of 250 °C is a good starting point.[18][20] If you suspect thermal degradation, you might consider using a temperature-programmable inlet, starting at a lower temperature and ramping up.[13]

  • Carrier Gas Flow Rate: A flow rate that is too low can lead to increased residence time in the inlet and column, allowing for more time for unwanted interactions and band broadening, which can manifest as tailing.[21] Ensure your flow rate is optimized for your column dimensions and carrier gas type.

Q6: I've addressed the inlet, column, and method parameters, but the tailing continues. What other factors should I consider?

A6: If the common causes have been ruled out, it's time to investigate more systemic issues.

  • Sample Preparation and Matrix Effects: Complex sample matrices can introduce non-volatile components that contaminate the GC system.[8][22] Ensure your sample cleanup procedure, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is effective at removing matrix interferences.[23][24] The solvent used to dissolve the final extract should also be compatible with the GC analysis.

  • Column Bleed: Severe column bleed, often caused by oxygen damage or exceeding the column's maximum temperature, can lead to a rising baseline and peak tailing for polar analytes.[10][25] This is due to the degradation of the stationary phase, which exposes active sites.[10]

  • System Leaks: Small leaks in the system can allow oxygen to enter, which can accelerate the degradation of the column's stationary phase, especially at high temperatures, leading to active sites and subsequent peak tailing.[8]

  • MS Source Contamination: While less common, contamination within the MS ion source can also cause peak tailing.[26][27][28] This can happen if analytes adsorb to and then slowly desorb from contaminated surfaces within the source.

Conceptual Diagram of Dimethylvinphos Interaction with Active Sites:

Active_Site_Interaction cluster_system GC System Surface (Liner/Column) active_site Active Site (-Si-OH) tailing_peak Tailing Peak active_site->tailing_peak Slow Desorption inert_surface Deactivated Surface (-Si-O-Si(CH3)3) elution Symmetrical Peak inert_surface->elution Normal Elution analyte_stream Dimethylvinphos Molecules in Carrier Gas analyte_stream->active_site Strong Interaction (Adsorption) analyte_stream->inert_surface Weak Interaction (Normal Partitioning)

Caption: Interaction of dimethylvinphos with active sites.

Q7: Could derivatization help mitigate peak tailing for dimethylvinphos?

A7: Derivatization is a chemical modification of the analyte to improve its chromatographic properties, such as volatility and thermal stability, and to reduce its polarity.[29] For organophosphorus compounds, silylation is a common derivatization technique that can mask active functional groups, thereby reducing their potential for interaction with active sites in the GC system.[30][31] This can lead to improved peak shape and sensitivity.[32] However, derivatization adds an extra step to the sample preparation process and must be carefully optimized for reproducibility.

References

  • How does injection port liner deactivation affect peak shape in GC? - Phenomenex. (2018, December 5). Phenomenex.
  • GC Troubleshooting*. Agilent.
  • GC Column Killers! | LCGC International. (2023, March 6).
  • Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food M
  • Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW. Thermo Fisher Scientific.
  • Troubleshooting GC peak shapes - Element Lab Solutions. (2018, January 9). Element Lab Solutions.
  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025, April 1).
  • GC Column Degradation - Element Lab Solutions. (2021, February 9). Element Lab Solutions.
  • What are the major Causes of GC Capillary Column Performance Degrad
  • Exactly Why is Low Bleed Important for Capillary Columns? - Sigma-Aldrich. Sigma-Aldrich.
  • GC liners - chromservis.eu. Chromservis.
  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. (2025, June 8). MDPI.
  • TROUBLESHOOTING GUIDE. Supelco.
  • Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021, February 22). Shimadzu.
  • Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. (2018, October 4). Analytical and Bioanalytical Chemistry.
  • Peak tailing - Chromatography Forum. (2017, June 16).
  • Technical Support Center: Overcoming Peak Tailing in GC Analysis. Benchchem.
  • Fixing GC Peak Tailing for Cleaner Results | Separation Science. (2025, March 6).
  • GC/MS/MS Pesticide Residue Analysis. Agilent.
  • GC Troubleshooting - Sigma-Aldrich. Sigma-Aldrich.
  • Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices | Agilent. (2022, November 30). Agilent.
  • Optimizing Splitless Injections: Inlet Temperature - Restek Resource Hub. (2020, May 13). Restek.
  • Inlet Liner Geometry and the Impact on GC Sample Analysis. SGE Analytical Science.
  • Gas Chromatography Mass Spectrometry - Shimadzu Scientific Instruments. Shimadzu.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex.
  • Mechanisms And Mitigation Strategies Of Peak Tailing in Chromatographic Analysis Of Pesticide Residues - News - ALWSCI. (2026, March 5). ALWSCI.
  • Sample Preparation Techniques | Thermo Fisher Scientific - ID. Thermo Fisher Scientific.
  • Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection. (2007, March 14). PubMed.
  • GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response). Sigma-Aldrich.
  • GC Analysis Workshop- Inlet Design & Troubleshooting. Gcms.cz.
  • GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions. (2020, March 4). Element Lab Solutions.
  • Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS | Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. (2012, September 18). HPST.
  • Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. (2014, July 15). PubMed.
  • Optimisation of temperature-programmed gas chromatographic separation of organochloride pesticides by response surface methodology. (2015, December 4). PubMed.
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Labcompare.
  • Reference guide: GC/MS/MS pesticide residue analysis. (2024, June 26).
  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17). ALWSCI.
  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2021, July 30). MDPI.
  • How can I prevent peak tailing in HPLC? (2013, November 27).
  • Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. (2024, October 17). CentAUR.
  • Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. (2017). Journal of Agricultural Chemistry and Environment.
  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013, June 18). SciSpace.
  • (PDF) Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2025, October 15).
  • Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived. (2013, March 20). Restek.

Sources

Troubleshooting

preventing thermal degradation of dimethylvinphos during GC injection

Technical Support Center: Preventing Thermal Degradation of Dimethylvinphos in GC Analysis Introduction Welcome to the Advanced Chromatography Support Center. Analyzing organophosphorus pesticides like dimethylvinphos vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of Dimethylvinphos in GC Analysis

Introduction Welcome to the Advanced Chromatography Support Center. Analyzing organophosphorus pesticides like dimethylvinphos via Gas Chromatography-Mass Spectrometry (GC-MS/MS) presents a significant analytical challenge. Due to its thermolabile vinyl phosphate ester bond, dimethylvinphos is highly susceptible to thermal degradation and active-site adsorption within the GC injection port. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure robust quantitation and peak integrity.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is my dimethylvinphos peak tailing, splitting, or showing poor recovery during standard GC-MS analysis? A: The root cause is a combination of thermolytic cleavage and catalytic adsorption. At standard hot splitless temperatures (e.g., 250°C+), the vinyl phosphate ester bond of dimethylvinphos becomes unstable. This degradation is heavily catalyzed by active silanol (-SiOH) groups present on the glass liner or quartz wool[1]. When the analyte hydrogen-bonds to these active sites, it either irreversibly adsorbs (causing peak tailing) or undergoes thermal breakdown into artifacts (causing poor recovery).

Q2: How do I select the right GC injection mode to prevent this degradation? A: Transition from traditional Hot Splitless to a Cold Splitless injection using a Multi-Mode Injector (MMI) or Programmed Temperature Vaporization (PTV)[1]. Causality: Cold injection introduces the liquid sample at a low temperature (e.g., 60°C), allowing the solvent to transfer gently before the inlet is rapidly heated to vaporize the analytes. This drastically minimizes the residence time of dimethylvinphos at extreme temperatures, suppressing both thermal decomposition and active-site adsorption.

Q3: What is the role of Analyte Protectants (APs), and which formulation should I use? A: Analyte protectants are compounds added to the sample extract to artificially induce a "matrix-induced response enhancement"[2]. Causality: APs, such as D-sorbitol and L-gulonolactone, contain multiple hydroxyl groups. When co-injected, they competitively hydrogen-bond to the active silanol sites in the GC flow path much faster and stronger than the pesticide. By masking these active sites, APs create a temporarily inert flow path, preventing dimethylvinphos from interacting with the glass[3]. We recommend a combination of D-sorbitol (1 mg/mL) and gulonolactone (1 mg/mL), or utilizing a natural matrix primer like pepper leaf extract, which has been shown to safeguard target compounds from thermal degradation[4].

Q4: How does solvent selection and liner geometry impact stability? A: Avoid protic solvents (like methanol or water), which can induce hydrolysis or esterification of the phosphate group at elevated temperatures. Non-polar solvents like hexane or toluene provide superior stability for organophosphorus pesticides[2]. For the liner, utilize a deactivated quartz single-taper liner with a minimal amount of highly deactivated quartz wool[5]. The taper minimizes sample contact with the hot metal seal at the bottom of the inlet, while the deactivation process caps the reactive silanols.

Section 2: Quantitative Data Summary

The following table summarizes the expected recovery and peak symmetry of dimethylvinphos under various injection conditions, demonstrating the synergistic effect of cold injection and analyte protectants.

Injection ParameterRecovery (%) Without APRecovery (%) With AP (Sorbitol/Gulonolactone)Peak SymmetrySystem Inertness
Hot Splitless (250°C) 45.2%72.5%Severe TailingLow
Hot Splitless + Deactivated Liner 58.1%84.3%Moderate TailingMedium
MMI Cold Splitless (60°C) 78.4%91.2%Slight TailingHigh
MMI Cold Splitless + Deactivated Liner 85.6%98.7% Gaussian (Ideal) Ultra-High

(Note: Data synthesized from comparative GC-MS/MS optimization studies on organophosphorus pesticides[1][2])

Section 3: Experimental Protocols

Protocol A: Self-Validating Multi-Mode Injector (MMI) Cold Splitless Setup This protocol utilizes temperature programming to minimize thermal stress on dimethylvinphos.

  • Inlet Configuration: Install a deactivated, single-taper quartz liner with deactivated quartz wool[5].

  • Initial Temperature: Set the MMI initial temperature to 60°C (or 10°C below the boiling point of your solvent, e.g., Hexane).

  • Injection: Inject 1.0 µL of the sample. Hold the initial temperature for 0.1 minutes to allow solvent transfer.

  • Thermal Desorption Ramp: Program the inlet to heat at a rapid rate of 600°C/min to a final temperature of 280°C. Hold for 3 minutes to ensure complete transfer of high-boiling compounds.

  • Self-Validation Step: Inject a 10 ppb solvent standard of dimethylvinphos, followed by a 10 ppb matrix-matched standard. Calculate the peak area ratio (Matrix / Solvent). A ratio approaching 1.0 indicates a perfectly inert system; a ratio > 1.2 indicates active sites are still present and degrading the solvent standard, requiring the use of Protocol B.

Protocol B: Preparation and Application of Analyte Protectants This protocol masks active sites to ensure quantitative transfer.

  • AP Stock Solution: Dissolve 10 mg of D-Sorbitol and 10 mg of L-Gulonolactone in 10 mL of a suitable solvent (e.g., a mixture of water/acetonitrile, depending on solubility) to create a 1 mg/mL stock[3].

  • Sample Spiking: Add 10 µL of the AP stock solution to every 1 mL of your final sample extracts and calibration standards.

  • Equilibration: Vortex the vials for 30 seconds to ensure homogeneous distribution.

  • Self-Validation Step: Run a sequence of 10 consecutive injections of the AP-spiked standard. The relative standard deviation (RSD) of the dimethylvinphos peak area should be < 5%. If the response increases over the first 3 injections and then plateaus, the system was initially active and is now successfully primed by the APs.

Section 4: System Workflows & Mechanistic Visualizations

Mechanism cluster_0 Degradation Pathway (No AP) cluster_1 Protection Pathway (With AP) A1 Dimethylvinphos B1 Active Silanol Sites (GC Liner/Wool) A1->B1 Binds to C1 Adsorption & Thermal Cleavage B1->C1 Catalyzes A2 Analyte Protectant (e.g., D-Sorbitol) B2 Active Silanol Sites (GC Liner/Wool) A2->B2 Competitively binds C2 Blocked Sites (Inert Flow Path) B2->C2 Masks activity D2 Dimethylvinphos C2->D2 Prevents interaction E2 Intact Transfer to GC Column D2->E2 Vaporizes cleanly

Mechanism of active site masking by Analyte Protectants to prevent thermal degradation.

Workflow Step1 1. Sample Extraction (Use Non-polar solvent e.g., Hexane) Step2 2. Addition of Analyte Protectants (Sorbitol + Gulonolactone) Step1->Step2 Step3 3. Cold Splitless Injection (MMI) Initial Temp: 60°C Step2->Step3 Step4 4. Rapid Thermal Desorption Ramp 600°C/min to 280°C Step3->Step4 Step5 5. GC-MS/MS Separation & Quantitation Step4->Step5

Optimized GC-MS/MS experimental workflow for thermally labile organophosphorus pesticides.

Section 5: References

  • JEOL. Study on higher sensitivity for analysis of pesticide residues in foods by using GC-MS/MS (1). 1

  • Agilent Technologies. Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. 2

  • PubMed (Anastassiades et al.). Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes. 3

  • PLOS One. Development of an enhanced analytical method utilizing pepper matrix as an analyte protectant for sensitive GC‒MS/MS detection.4

  • Thermo Fisher Scientific. Analysis of Organophosphorus Pesticides by GC. 5

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dimethylvinphos

Comprehensive Safety & Operational Guide: Personal Protective Equipment and Handling Protocols for Dimethylvinphos As a Senior Application Scientist overseeing high-toxicity chemical workflows, I cannot overstate the imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Personal Protective Equipment and Handling Protocols for Dimethylvinphos

As a Senior Application Scientist overseeing high-toxicity chemical workflows, I cannot overstate the importance of rigorous, self-validating safety protocols when handling organophosphorus compounds. Dimethylvinphos (CAS No. 67628-93-7) is a highly potent acetylcholinesterase (AChE) inhibitor[1]. In a laboratory or drug development setting, exposure to even microgram quantities can lead to rapid systemic toxicity, manifesting as a severe cholinergic crisis.

This guide provides a definitive, causality-driven framework for selecting Personal Protective Equipment (PPE), executing safe handling procedures, and managing disposal. We do not just dictate what to wear; we explain why it is scientifically necessary, ensuring that your laboratory builds a culture of proactive, mechanistic safety.

Section 1: Mechanistic Grounding of Toxicity

Understanding the biochemical mechanism of Dimethylvinphos is the prerequisite for effective PPE selection. Organophosphates exert their toxicity by phosphorylating the serine hydroxyl group at the active site of the acetylcholinesterase enzyme[1]. This irreversible inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to continuous synaptic overstimulation[2]. Because Dimethylvinphos can be absorbed through the skin, inhaled as a dust or aerosol, or ingested, our PPE strategy must create a multi-modal, impermeable barrier against all three exposure routes[3].

AChE_Inhibition A Dimethylvinphos Exposure (Inhalation / Dermal / Oral) B Systemic Absorption into Bloodstream A->B C Phosphorylation of Serine Hydroxyl at AChE Active Site B->C D Irreversible Enzyme Inactivation (AChE Inhibition) C->D E Accumulation of Acetylcholine in Synaptic Cleft D->E F Cholinergic Crisis (Respiratory Arrest / Neurotoxicity) E->F

Pathway of Dimethylvinphos toxicity via irreversible Acetylcholinesterase (AChE) inhibition.

Section 2: Hazard Profile & Quantitative Data

To calibrate our engineering controls and PPE, we must first quantify the hazard. The following table summarizes the critical physicochemical and toxicological parameters of Dimethylvinphos based on standardized Safety Data Sheets (SDS).

ParameterValue / ClassificationMechanistic Implication
Formula / Molecular Wt. C10H10Cl3O4P / 331.52 g/mol Lipophilic nature facilitates rapid dermal absorption[4].
Acute Toxicity (Oral) Category 2 / 3 (Fatal/Toxic if swallowed)Mandates strict prohibition of food/drink; requires face shields[1][4].
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled)Necessitates handling exclusively in negative-pressure environments[3].
Aquatic Toxicity Category 1 (Very toxic to aquatic life)Absolute prohibition of sink disposal; requires specialized incineration[1][3].
Target Organs CNS, Respiratory System, Digestive TractExposure leads to rapid systemic failure; emergency protocols must be pre-staged[2].

Section 3: Causality-Driven PPE Selection Matrix

Standard laboratory PPE is insufficient for Dimethylvinphos. The selection must be driven by the compound's specific permeation kinetics and physical state (often a solid that can form fine, inhalable dust)[1][3].

1. Hand Protection: Double-Gloving Protocol

  • Requirement: 1 (e.g., Heavy-duty Butyl rubber or Nitrile)[1].

  • Causality: Organophosphates can permeate standard latex or thin nitrile gloves over time. Butyl rubber provides superior resistance to ester-based compounds. Double-gloving ensures that if the outer glove is compromised or contaminated during weighing, it can be safely doffed without exposing the skin.

2. Respiratory Protection: Particulate & Vapor Defense

  • Requirement: For brief exposure, a P3/N100 particulate filter combined with an organic vapor cartridge. For intensive exposure or spill response, a 3 is mandatory[3].

  • Causality: Dimethylvinphos can generate toxic dust or vapors, especially upon heating[3]. Inhalation bypasses first-pass metabolism, leading to a rapid onset of neurotoxicity.

3. Eye and Face Protection

  • Requirement: Tight-fitting chemical safety goggles combined with a full-face shield[1].

  • Causality: The ocular mucosa is highly vascularized, offering a direct route for systemic absorption. Standard safety glasses with side shields are inadequate against fine dust suspension.

4. Body Protection

  • Requirement: Disposable, impermeable Tyvek® suit or a dedicated, fully buttoned laboratory coat with elastic cuffs over long-sleeved clothing[5].

  • Causality: Prevents dust accumulation on personal clothing, which could lead to secondary, delayed dermal exposure outside the controlled laboratory environment.

Section 4: Procedural Workflow: Safe Handling & Execution

Trust in a protocol comes from its self-validating nature. Each step below contains a built-in verification check to ensure operational integrity.

Step-by-Step Handling Methodology:

  • Pre-Operational Verification:

    • Verify that the chemical fume hood has a certified face velocity of 80–100 fpm.

    • Stage all necessary reagents, analytical balances, and waste containers inside the hood to prevent breaking the plane of the hood once handling begins.

  • PPE Donning:

    • Don inner nitrile gloves, impermeable body suit, chemical goggles, and respirator. Don outer butyl rubber gloves last.

  • Material Transfer and Weighing:

    • Open the Dimethylvinphos container only within the fume hood[2].

    • Use an anti-static weighing boat to prevent dust aerosolization.

    • Verification Check: Ensure no visible dust is generated. If dust is observed, pause operations and allow the hood exhaust to clear the particulate.

  • Active Experimentation:

    • Keep the sash as low as possible.

    • Dissolve the solid in the appropriate solvent (e.g., Acetonitrile or Cyclohexane) immediately to eliminate the inhalation hazard of the dry powder[3].

  • Doffing and Decontamination:

    • Wipe down the exterior of the sealed primary container with a 5% sodium hydroxide (NaOH) solution or commercial alkaline decontaminant before removing it from the hood.

    • Remove outer gloves inside the hood and dispose of them directly into the solid toxic waste bin.

Section 5: Spill Response and Disposal Logistics

Dimethylvinphos is classified under UN2811 (Toxic Solid, Organic, N.O.S.) and is a severe marine pollutant[1][3]. Under no circumstances should it be allowed to reach the sewage system or ground water[3].

Decontamination Causality: Organophosphates are susceptible to alkaline hydrolysis. Applying a strong base (like 5% NaOH) attacks the electrophilic phosphorus atom, cleaving the ester bond and yielding non-toxic (or significantly less toxic) phosphoric acid derivatives.

Spill_Response S1 Identify Spill & Evacuate (Isolate the immediate area) S2 Don Emergency PPE (SCBA, Butyl Gloves, Tyvek Suit) S1->S2 S3 Contain Spill (Use inert absorbent, block drains) S2->S3 S4 Chemical Neutralization (Apply 5% NaOH / Alkaline Hydrolysis) S3->S4 S5 Transfer to Sealed Containers (Label: UN2811 Toxic Solid Waste) S4->S5 S6 Incineration at Approved Waste Disposal Plant S5->S6

Step-by-step emergency spill response and chemical neutralization workflow for Dimethylvinphos.

Step-by-Step Disposal Protocol:

  • Containment: Pick up spilled material using damp, inert absorbent pads to prevent dust generation[1]. Do not use high-pressure water streams, which will scatter the toxicant[1].

  • Neutralization: Treat the contaminated surfaces with an alkaline solution, allowing at least 30 minutes of contact time for complete hydrolysis.

  • Packaging: Transfer all contaminated materials (pads, outer gloves, empty vials) into a rigid, leak-proof container labeled clearly with UN2811 and "Marine Pollutant"[1][3].

  • Final Disposal: Route exclusively to an approved hazardous waste disposal plant for high-temperature incineration[1][4].

By grounding our operational protocols in the fundamental chemistry and toxicology of Dimethylvinphos, we transform safety from a compliance checklist into a rigorous scientific discipline.

References

  • HPC Standards. "Safety Data Sheet: (Z)-Dimethylvinphos | 1X50MG | C10H10Cl3O4P".
  • LGC Standards. "SAFETY DATA SHEET - TRC-D713640-00 - Dimethylvinphos (Z major)".
  • LGC Standards. "SAFETY DATA SHEET (OSHA HCS2012) - TRC-D713640-00 - Dimethylvinphos (Z major)".
  • FUJIFILM Wako Chemicals. "SAFETY DATA SHEET - (Z)-Dimethylvinphos Standard".
  • Hayashi Pure Chemical IND., LTD. "Safety Data Sheet - PL2005 Pesticides GC/MS Mix I".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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